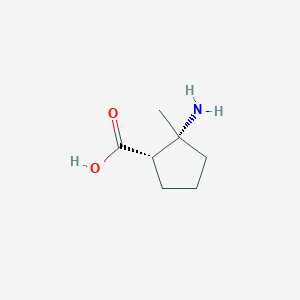

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid

Description

The exact mass of the compound cis-2-Amino-2-methylcyclopentanecarboxylic acid is 143.094628657 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-Amino-2-methyl-cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Amino-2-methyl-cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583658 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756450-21-2 | |

| Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of cis-2-Amino-2-methylcyclopentanecarboxylic Acid in Peptidomimetic Drug Development

Executive Summary

The engineering of biologically active peptides frequently encounters a critical bottleneck: native

By incorporating a methyl group at the C2 position of the cyclopentane ring, this molecule features a sterically demanding quaternary stereocenter. This architectural modification induces severe local dihedral constraints (the Thorpe-Ingold effect), locking the peptide backbone into predictable secondary structures while conferring near-absolute resistance to enzymatic cleavage[1][2]. This whitepaper details the physicochemical properties, stereochemical causality, and self-validating synthetic workflows required to successfully integrate this hindered amino acid into modern drug discovery pipelines.

Physicochemical Properties & Structural Identity

The physical behavior of cis-2-amino-2-methylcyclopentanecarboxylic acid is dictated by its zwitterionic nature and the lipophilic bulk of the methylated cyclopentane ring. In synthetic applications, it is most commonly handled as a hydrochloride salt to prevent spontaneous cyclization or degradation, while its Fmoc- or Boc-protected derivatives are utilized for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Physicochemical Summary

| Property | Free Base | Hydrochloride Salt |

| CAS Registry Number | 756450-21-2 | 156292-34-1[3] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol [3] |

| SMILES String | CC1(N)CCCC1C(=O)O | O=C([C@H]1(N)CCC1)O.[H]Cl[3] |

| Stereochemistry | cis-(1R,2S) or (1S,2R) | cis-(1R,2S) or (1S,2R) |

| Solubility Profile | Soluble in H₂O, MeOH | Soluble in H₂O, DMSO; Insoluble in Et₂O |

Stereochemical Causality & Foldamer Design

The decision to utilize the cis-isomer of 2-amino-2-methylcyclopentanecarboxylic acid over its trans-counterpart is rooted in the fundamental thermodynamics of foldamer assembly.

The parent molecule, 2-aminocyclopentanecarboxylic acid (ACPC), is a well-documented inducer of secondary structures. Homochiral trans-ACPC sequences strictly favor the formation of 12-helices (defined by 12-membered ring

Interestingly, when alternating heterochiral cis-ACPC sequences are synthesized, the backbone self-assembles into a highly stable H10/12 helix[6]. The addition of the C2-methyl group in our target compound exacerbates these tendencies. The quaternary stereocenter restricts the

Mechanistic pathway of conformational restriction induced by the modified ACPC scaffold.

Self-Validating Experimental Protocol: SPPS Workflow

Coupling an amino acid with a quaternary

To achieve high-yielding amide bond formation, we must employ a self-validating system utilizing thermodynamic control and anchimeric assistance.

Step-by-Step Methodology for Sterically Hindered Coupling

Step 1: Resin Preparation & Deprotection

-

Swell the peptidyl-resin in DMF for 30 minutes.

-

Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation Strategy (The Causality of HATU/HOAt)

-

Reagents: 4.0 equivalents of Fmoc-cis-2-amino-2-methylcyclopentanecarboxylic acid, 3.9 equivalents of HATU, and 8.0 equivalents of DIEA.

-

Rationale: HATU generates a highly reactive 7-aza-OBt active ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect—it hydrogen-bonds with the incoming hindered amine, physically guiding the nucleophile through the steric shield of the C2-methyl group to the carbonyl electrophile.

-

Dissolve the amino acid and HATU in a minimal volume of NMP (N-Methyl-2-pyrrolidone). Add DIEA and allow pre-activation for exactly 2 minutes.

Step 3: Microwave-Assisted Coupling

-

Transfer the activated ester to the resin.

-

Apply microwave irradiation (75°C, 25 Watts) for 45 minutes. The elevated temperature is strictly required to overcome the massive activation energy barrier imposed by the quaternary stereocenter.

Step 4: Self-Validating Quality Control (Micro-Cleavage)

-

Rationale: The standard Kaiser test (ninhydrin) is notoriously unreliable for sterically congested primary amines, frequently yielding false negatives. Relying on it will compromise the integrity of the synthesis.

-

Protocol: Withdraw ~2 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 15 minutes. Evaporate under N₂, reconstitute in MeCN/H₂O, and inject into an LC-MS.

-

Validation: Proceed to the next synthesis step only if the Total Ion Chromatogram (TIC) confirms the mass shift of the successful coupling (+125.08 Da for the incorporated residue).

Self-validating SPPS workflow for sterically hindered quaternary amino acids.

References

-

Title : (1R,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride | ChemScene Source : chemscene.com URL :[3]

-

Title : Alfa Chemistry (Page 320) @ ChemBuyersGuide.com, Inc. Source : chembuyersguide.com URL :

-

Title : Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications Source : acs.org URL :[1]

-

Title : Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications Source : acs.org URL :[2]

-

Title : Accommodation of alpha-substituted residues in the beta-peptide 12-helix - PubMed Source : nih.gov URL :[4]

-

Title : Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides - PubMed Source : nih.gov URL :[6]

-

Title : cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure - ResearchGate Source : researchgate.net URL :[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of cis-2-Amino-2-methyl-cyclopentanecarboxylic Acid: A Constrained Amino Acid Scaffold

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Conformationally constrained amino acids are critical building blocks in modern medicinal chemistry, offering a strategy to enhance peptide stability, receptor affinity, and bioavailability.[1][2] The rigidification of a molecule's structure reduces the entropic penalty upon binding to a biological target and can lock in a bioactive conformation. This guide provides an in-depth technical examination of the conformational analysis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, a non-proteinogenic amino acid with significant potential as a scaffold in drug design. We will explore the foundational principles of cyclopentane stereochemistry, the influence of geminal and cis-substituents, and a multi-pronged analytical approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to build a comprehensive and validated conformational model.

The Foundational Scaffold: Conformational Dynamics of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is a highly flexible system characterized by a continuous, low-energy interconversion of non-planar forms known as pseudorotation.[3][4] A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsed C-H bonds.[5][6] To alleviate this strain, the ring puckers into two primary, nearly isoenergetic conformations: the Envelope (C_s symmetry) and the Twist or Half-Chair (C_2 symmetry) .[7][8]

-

Envelope Conformation : Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.[8]

-

Twist (Half-Chair) Conformation : No three atoms are coplanar. Two adjacent atoms are displaced in opposite directions from the plane of the other three.[7]

The energy barrier between these forms is minimal, allowing them to rapidly interconvert through a process of pseudorotation, where the "pucker" effectively rotates around the ring.[9][10] However, the introduction of substituents breaks this degeneracy, creating distinct energy minima and favoring specific conformations to minimize steric and electronic repulsions.[11][12]

Caption: The low-energy pseudorotation pathway of unsubstituted cyclopentane.

The Impact of Substitution: Pinning the Conformation

In cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, three substituents dictate the ring's conformational preference. The analysis must consider:

-

Geminal Substitution at C2 : The presence of both an amino (-NH₂) and a methyl (-CH₃) group on the same carbon (C2) creates significant steric bulk. This disfavors conformations where C2 is the "flap" of an envelope, as it would increase eclipsing interactions with substituents on C1 and C3.

-

Cis-Relationship between C1 and C2 Substituents : The carboxylic acid (-COOH) at C1 and the bulky substituents at C2 are on the same face of the ring. This introduces a strong steric clash that the ring must pucker to alleviate. The most likely puckering will position these bulky groups in pseudo-equatorial orientations to maximize their separation.

Based on these principles, we can hypothesize that the most stable conformations will be Twist forms where C3 and C4, or C4 and C5, are displaced, or an Envelope form where C4 is the out-of-plane atom. These conformations would place the C1-COOH and C2 substituents in positions that minimize steric strain.

An Integrated Strategy for Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental and computational methods. No single technique provides a complete picture. Experimental data from solution (NMR) and solid-state (X-ray) validate the results of computational explorations of the potential energy surface.

Caption: Integrated workflow for robust conformational analysis.

Experimental Protocols: Acquiring Verifiable Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for determining molecular conformation in solution, providing data on through-bond connectivity and through-space proximity.

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation : Dissolve 5-10 mg of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence conformation and should be noted.

-

Proton (¹H) NMR : Acquire a high-resolution 1D ¹H spectrum to observe chemical shifts and measure proton-proton coupling constants (³J_HH).

-

COSY (Correlation Spectroscopy) : Perform a 2D COSY experiment to establish the spin-spin coupling network and unambiguously assign all protons of the cyclopentane ring.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) :

-

Rationale : The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶).[13] This makes it exquisitely sensitive for determining which groups are physically close in the molecule's folded state.[14][15] ROESY is preferred for medium-sized molecules that may have a rotational correlation time where the NOE is close to zero.

-

Execution : Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecule's size (e.g., 300-800 ms).

-

Analysis : Identify cross-peaks between non-adjacent protons. A strong NOE between a proton on C1 and a proton on C5, for example, provides direct evidence of a specific puckered conformation.

-

-

J-Coupling Analysis :

-

Rationale : The magnitude of the vicinal coupling constant (³J_HH) is dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation.[16] By measuring these couplings, one can estimate the dihedral angles around the ring, which define the pucker.[17]

-

Execution : Carefully measure the ³J_HH values from the high-resolution 1D ¹H spectrum.

-

Analysis : Compare the experimental J-values to those predicted for ideal Envelope and Twist conformations to determine the best fit.

-

Single-Crystal X-ray Crystallography

This technique provides an exact, high-resolution picture of the molecule's conformation in the solid state, serving as an invaluable benchmark for validating computational and solution-state data.[18]

Protocol: X-ray Crystallographic Analysis

-

Crystallization : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[19]

-

Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, high-resolution molecular structure.[20]

-

Conformational Analysis : Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles that define the ring pucker in the solid state.

Computational Chemistry: Exploring the Energy Landscape

Computational methods allow for the systematic exploration of all possible conformations and the quantification of their relative stabilities.[21][22]

Protocol: Computational Conformational Analysis

-

Initial Conformational Search :

-

Rationale : To ensure all low-energy structures are identified, a broad search of the potential energy surface is necessary. Molecular Mechanics (MM) is computationally inexpensive and ideal for this initial exploration.

-

Execution : Using a suitable force field (e.g., MMFF94), perform a systematic or stochastic conformational search by rotating all relevant dihedral angles.

-

-

Geometry Optimization and Energy Calculation :

-

Rationale : To obtain accurate relative energies, the geometries of the low-energy conformers identified by MM must be re-optimized using a more rigorous quantum mechanical method. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.[12][23]

-

Execution : For each unique conformer from the MM search, perform a full geometry optimization and frequency calculation at a DFT level of theory (e.g., B3LYP/6-31G(d)).[24][25][26][27] The absence of imaginary frequencies confirms a true energy minimum.

-

-

Predicting NMR Parameters :

-

Rationale : To directly validate the computational model against experimental data, NMR chemical shifts and coupling constants can be calculated for the lowest-energy conformers.[28]

-

Execution : Using a method like GIAO-DFT, calculate the ¹H and ¹³C chemical shifts and ³J_HH coupling constants for the DFT-optimized structures.

-

Analysis : A Boltzmann-averaged prediction of these parameters across the lowest-energy conformers should closely match the experimental NMR data. A strong correlation provides high confidence in the conformational model.

-

Synthesizing the Data: A Unified Conformational Model

The power of this integrated approach lies in the final synthesis of all data points. We expect the analysis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid to yield the following picture:

-

Computational Results : DFT calculations will likely identify two or three low-energy twist or envelope conformers, separated by small energy barriers. The global minimum will be the conformer that best minimizes the steric clash between the C1-carboxyl group and the C2-amino/methyl groups.

-

NMR Validation : The observed NOE patterns will directly correspond to the inter-proton distances in the predicted lowest-energy conformer. For example, a strong NOE between the methyl protons and a specific proton on the cyclopentane ring would strongly support a particular twist conformation. Similarly, the measured ³J_HH values will align with the dihedral angles of this same conformer.

-

X-ray Benchmark : The solid-state structure will likely represent one of the computationally predicted low-energy conformers, providing a high-resolution snapshot that confirms the fundamental puckering mode.

Table 1: Predicted Relative Energies and Key Dihedrals for Postulated Conformations

| Conformer | Puckering Type | Key Dihedrals (C5-C1-C2-C3) | Relative Energy (kcal/mol, DFT) |

|---|---|---|---|

| A | ³T₄ (Twist) | ~35° | 0.00 |

| B | ⁴E (Envelope) | ~25° | +0.85 |

| C | ⁴T₅ (Twist) | ~-30° | +1.20 |

| D | Planar (TS) | 0° | +5.50 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.

Table 2: Sample Experimental vs. Predicted NMR Data for Conformer A

| Parameter | Experimental Value | Predicted Value (Conformer A) |

|---|---|---|

| ³J(H1, H2) | 8.5 Hz | 8.2 Hz |

| ³J(H2, H3a) | 3.1 Hz | 3.5 Hz |

| ³J(H2, H3b) | 9.2 Hz | 9.0 Hz |

| NOE (CH₃ ↔ H5a) | Strong | 2.4 Å |

| NOE (CH₃ ↔ H1) | Weak | 3.8 Å |

Note: These are hypothetical values illustrating the expected correlation between experimental and calculated data.

Conclusion: Implications for Drug Design

The rigorous conformational analysis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid reveals a well-defined three-dimensional structure. By "pinning" the flexible cyclopentane ring into a preferred conformation, this scaffold presents its functional groups (amino, carboxyl, methyl) in a predictable spatial orientation. This is invaluable for drug development professionals, as it allows for the rational design of peptidomimetics or small molecules where the precise positioning of pharmacophoric elements is key to achieving high target affinity and selectivity. The methodologies outlined in this guide provide a robust, self-validating framework for characterizing such crucial molecular scaffolds.

References

-

Master Organic Chemistry. (2014, April 18). The “Flat”, “Envelope”, and “Twist” Conformations Of Cyclopentane. Master Organic Chemistry. [Link]

-

Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Kawai, S., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

-

Chem.ucla.edu. Cycloalkanes. [Link]

-

OpenOChem Learn. Cyclopentane. [Link]

-

Chemistry Stack Exchange. (2016, July 24). Cyclopentane conformations. [Link]

-

World Scientific Publishing. (2014). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions. [Link]

-

Scribd. Conformational Analysis of Cyclopentane. [Link]

-

Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

-

IJCRT.org. (2025, April 4). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. [Link]

-

Vinogradov, A. A., & Yin, H. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

-

Wikipedia. Nuclear Overhauser effect. [Link]

-

Rutgers University. (2011). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Hylso, J., & Hobza, P. (2015). Conformational Interconversions of Amino Acid Derivatives. Journal of Chemical Theory and Computation. [Link]

-

Sibert, E. L., & Bernath, P. F. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. The Journal of Chemical Physics. [Link]

-

Atkinson, B. (2022). Conformational design of cyclic peptides. PhD thesis. Enlighten Theses. [Link]

-

Hudson, J. B., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science. [Link]

-

Kessler, H., et al. (1988). Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants. Journal of the American Chemical Society. [Link]

-

Vasquez, M., et al. (1990). Designing amino acids to determine the local conformations of peptides. PubMed. [Link]

-

Gellman, S. H., et al. (1998). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. PNAS. [Link]

-

Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes. Journal of the American Chemical Society. [Link]

-

Lumen Learning. Conformers of Cycloalkanes. [Link]

-

Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]

-

Jiménez, A. I., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances. [Link]

-

Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. PNAS. [Link]

-

Sibert, E. L., & Bernath, P. F. (2023). A Local Mode Study of Ring Puckering Effects in the Infrared Spectra of Cyclopentane. ODU Digital Commons. [Link]

-

Sibert, E. L., & Bernath, P. F. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. AIP Publishing. [Link]

-

Imperial College London. Cycloalkanes. [Link]

-

Sibert, E. L., & Bernath, P. F. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. PubMed. [Link]

-

Academia.edu. X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH. [Link]

-

Koga, R., et al. (2026, March 5). Restricted amino acid diversity alters enzymatic phosphoryl-transfer catalysis. bioRxiv. [Link]

-

ResearchGate. (2012). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). [Link]

-

Singh, S., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

ResearchGate. (2019). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]

-

Kwan, E. E. (2011, March 24). Lecture 12: The Nuclear Overhauser Effect. [Link]

-

University of Washington. Computational protein design. [Link]

-

Cornish, V. W., et al. (1993, May 19). Protein biosynthesis with conformationally restricted amino acids. OSTI.GOV. [Link]

-

Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science. [Link]

-

Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

-

Stewart, S. M. (2021, September 14). NMR and Cyclic Molecules. YouTube. [Link]

-

Eliel, E. L. (2015, August 12). Conformational analysis of cycloalkanes. SciSpace. [Link]

-

Tschumper, G. S. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set. Scholars' Mine. [Link]

-

Nowick, J. S. (2015, November 18). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). [Link]

-

Wlodawer, A. (2016). Protein X-ray Crystallography: Basic principles. [Link]

-

de Matos, J. C., et al. (2010). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. worldscientific.com [worldscientific.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 9. scribd.com [scribd.com]

- 10. scispace.com [scispace.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

- 13. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]

- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. researchgate.net [researchgate.net]

- 21. ijcrt.org [ijcrt.org]

- 22. acsu.buffalo.edu [acsu.buffalo.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 26. pubs.aip.org [pubs.aip.org]

- 27. A local mode study of ring puckering effects in the infrared spectra of cyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

difference between cis and trans 2-amino-2-methyl-cyclopentanecarboxylic acid

Stereochemical Divergence in Cyclic -Amino Acids: A Technical Guide to cis- and trans-2-Amino-2-methylcyclopentanecarboxylic Acid in Foldamer Design

Executive Summary

The incorporation of conformationally constrained, non-natural amino acids into peptide backbones has revolutionized the development of peptidomimetics. Among these, 2-amino-2-methylcyclopentanecarboxylic acid (2-Me-ACPC) stands out as a highly rigidified cyclic

The stereochemical relationship between the C1-carboxylic acid and the C2-amino group—specifically whether they are cis or trans to one another—dictates the macroscopic geometry of the peptide foldamer. This whitepaper provides an in-depth technical analysis of the structural, conformational, and synthetic differences between cis- and trans-2-Me-ACPC, offering actionable insights for researchers engineering protein-protein interaction (PPI) inhibitors and artificial enzymes.

Structural and Stereochemical Foundations

2-Me-ACPC is a carbocyclic

The fundamental difference between the two diastereomers lies in their relative stereochemistry:

-

cis-2-Me-ACPC : The C1-carboxyl group (-COOH) and the C2-amino group (-NH

) are oriented on the same face (syn) of the cyclopentane ring. -

trans-2-Me-ACPC : The C1-carboxyl group and the C2-amino group are oriented on opposite faces (anti) of the cyclopentane ring.

Quantitative Structural Comparison

| Property | cis-2-Me-ACPC | trans-2-Me-ACPC |

| Stereochemical Relationship | -COOH and -NH | -COOH and -NH |

| Foldamer Propensity | 10/12-helices, 14/16-helices, reverse turns | 12-helices ( |

| Dihedral Angle Restriction | ||

| Primary Synthetic Route | Direct hydrolysis of cis-fused | Epimerization of C1 via enolate intermediate |

| Drug Design Application | Retro-aldolase mimetics, specific PPI turns | Highly stable |

Conformational Directives in Peptide Foldamers

The causality behind the use of 2-Me-ACPC in drug design is rooted in dihedral angle preorganization . Natural

The trans-Isomer: Driving 12-Helix Formation

trans-2-Me-ACPC is a powerful inducer of the 12-helix , a secondary structure defined by 12-membered ring hydrogen bonds between the carbonyl oxygen at position

The cis-Isomer: Complex Helices and Reverse Turns

Conversely, cis-2-Me-ACPC cannot form the standard 12-helix due to the syn orientation of its functional groups, which forces a different backbone trajectory. Instead, it is utilized to construct alternating 10/12-helices or complex 9/12/9/10-helices when patterned with other

Conformational logic tree illustrating the divergent foldamer pathways of 2-Me-ACPC isomers.

Experimental Workflows: Synthesis and Resolution

The synthesis of cyclic

Protocol 1: Synthesis of cis-2-Me-ACPC via CSI Cycloaddition

Rationale: CSI is a highly electrophilic reagent that reacts seamlessly with 1-methylcyclopentene. The resulting

-

Cycloaddition: Dissolve 1-methylcyclopentene (1.0 eq) in anhydrous toluene at

under argon. Dropwise add chlorosulfonyl isocyanate (1.1 eq). Stir for 4 hours. -

Deprotection of Sulfonyl Group: Quench the reaction mixture into a vigorously stirred aqueous solution of

and -

Acidic Hydrolysis: Isolate the

-lactam and reflux in -

Isolation: Lyophilize the aqueous mixture and purify via cation-exchange chromatography (e.g., Dowex 50WX8) to yield pure cis-2-Me-ACPC.

Protocol 2: Epimerization to trans-2-Me-ACPC

Rationale: To obtain the trans-isomer, the C1 stereocenter must be inverted. This is achieved via thermodynamic enolization. The trans configuration is thermodynamically favored because it relieves the 1,2-steric clash between the bulky C2-methyl/amino groups and the C1-carboxylate.

-

Protection: Convert cis-2-Me-ACPC to its

-Boc methyl ester derivative using standard peptide protection chemistry. -

Enolization: Dissolve the protected cis-isomer in anhydrous THF at

. Add a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA, 2.0 eq) to deprotonate the C1 -

Thermodynamic Quench: Allow the enolate to warm slightly, then quench with a bulky proton source (e.g., 2,6-di-tert-butylphenol). The protonation occurs from the less hindered face, yielding predominantly the trans-isomer.

-

Deprotection: Hydrolyze the ester (LiOH) and remove the Boc group (TFA/DCM) to yield trans-2-Me-ACPC.

Synthetic workflow for the isolation of cis- and trans-2-Me-ACPC via β-lactam intermediates.

Applications in Drug Development

The strategic incorporation of 2-Me-ACPC isomers into therapeutic peptides yields two primary pharmacological benefits:

-

Absolute Proteolytic Stability: Natural proteases (e.g., trypsin, pepsin) have evolved to recognize the flexible backbones of

-peptides. The rigidified, non-natural -

Locking Bioactive Conformations (PPI Inhibition): Protein-protein interactions often rely on extended helical interfaces. By using trans-2-Me-ACPC to force a peptide into a rigid 12-helix, researchers can perfectly mimic the spatial arrangement of an

-helix while eliminating the entropic penalty of binding. This "foldamerization" strategy has been successfully deployed to create sub-nanomolar inhibitors of the p53-MDM2 oncogenic pathway [2], and has shown promise in neutralizing the SARS-CoV-2 Spike protein by mimicking the ACE2 receptor interface.

References

-

Park, J. S., Lee, H. S., Lai, J. R., Kim, B. M., & Gellman, S. H. (2003). Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold. Journal of the American Chemical Society, 125(28), 8539–8545. URL:[Link]

-

Fortuna, P., Twarda-Clapa, A., Skalniak, L., Ożga, K., Holak, T. A., & Berlicki, Ł. (2020). Systematic 'foldamerization' of peptide inhibiting p53-MDM2/X interactions by the incorporation of trans- or cis-2-aminocyclopentanecarboxylic acid residues. European Journal of Medicinal Chemistry, 208, 112814. URL:[Link]

-

Ożga, K., Rudzińska-Szostak, E., & Berlicki, Ł. (2024). Optimization of peptide foldamer-based artificial retro-aldolase. Catalysis Science & Technology, 14, 4533-4541. URL:[Link]

Engineering Foldamers: The Role of cis-2-Amino-2-methyl-cyclopentanecarboxylic Acid in Advanced Peptidomimetics

Abstract As the demand for metabolically stable, structurally predictable therapeutics grows, peptidomimetics has shifted toward the use of conformationally constrained non-natural amino acids. Among these, cis-2-amino-2-methyl-cyclopentanecarboxylic acid (c-AMCC) represents a pinnacle of structural engineering. By combining a cyclic backbone constraint with a quaternary stereocenter, c-AMCC leverages profound thermodynamic forces to lock peptides into highly specific foldamer architectures while conferring near-absolute resistance to proteolytic degradation. This whitepaper provides a comprehensive, causally-driven guide to the structural thermodynamics, synthesis, and solid-phase integration of c-AMCC in modern drug development.

Structural Thermodynamics & The Thorpe-Ingold Effect

In standard

However, c-AMCC goes a step further by introducing a methyl group at the

The Causality of Conformational Locking:

When a quaternary center is formed at C2, the steric repulsion between the newly added methyl group and the adjacent cyclopentane ring carbons compresses the internal ring angle. Concurrently, the external bond angles (connecting the backbone nitrogen and the ring) are forced to expand. This geometric distortion severely restricts the

Thermodynamic folding pathway driven by the Thorpe-Ingold effect in c-AMCC.

Synthetic Methodology: The Bucherer-Bergs Route

Synthesizing a geminally disubstituted cyclic amino acid requires overcoming significant steric barriers. The most reliable, self-validating protocol for generating c-AMCC is the Bucherer-Bergs reaction starting from 2-methylcyclopentanone[3].

Step-by-Step Synthesis Protocol

-

Hydantoin Formation: Suspend 2-methylcyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH

) -

Isolation of the Spirohydantoin: Cool the mixture to 0°C. The sterically bulky spirohydantoin will precipitate. Filter and wash with ice-cold water.

-

Harsh Alkaline Hydrolysis: Transfer the hydantoin to a high-pressure reactor. Add 3M Barium Hydroxide (Ba(OH)

) or 3M NaOH. Heat to 150°C for 48 hours. Causality: Standard acid hydrolysis fails here. The spiro-fused hydantoin adjacent to a quaternary center is extremely sterically shielded. Only harsh alkaline hydrolysis under pressure provides enough kinetic energy to cleave the hydantoin ring into the free amino acid. -

Resolution of the cis Isomer: The resulting product is a racemic mixture of cis and trans isomers. Isolate the cis-2-amino-2-methylcyclopentanecarboxylic acid via fractional crystallization of its diastereomeric salts using chiral resolving agents (e.g., (+)-tartaric acid) or via preparative chiral HPLC[2]. The final product is often converted to its hydrochloride salt for stability[4].

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating c-AMCC into a peptide chain is notoriously difficult. The quaternary

Optimized MW-SPPS Protocol for c-AMCC

To successfully couple c-AMCC, we must increase the electrophilicity of the activated species and provide thermal energy to overcome the activation barrier.

-

Activation: Use 4.0 equivalents of Fmoc-c-AMCC-OH. Activate with HATU (3.9 eq) and HOAt (4.0 eq) in the presence of DIEA (8.0 eq) in DMF. Causality: HOAt is critical. The nitrogen at position 7 of the HOAt pyridine ring provides an intramolecular neighboring-group effect, accelerating the reaction and forming a highly reactive 7-aza-OBt ester capable of penetrating the steric bulk.

-

Microwave-Assisted Coupling: Irradiate the reaction mixture in a microwave peptide synthesizer at 75°C for 30 minutes. Perform a mandatory double-coupling.

-

Aggressive Capping: Post-coupling, treat the resin with 20% acetic anhydride and 10% pyridine in DMF for 10 minutes. Causality: Any unreacted, sterically hindered amines must be permanently acetylated to prevent the formation of complex deletion sequences that are impossible to separate via HPLC later.

Optimized MW-SPPS workflow for overcoming steric hindrance in quaternary amino acids.

Pharmacological Impact & Applications

The integration of c-AMCC into therapeutic peptides yields two primary pharmacological benefits:

-

Absolute Proteolytic Resistance: Proteases (e.g., DPP-IV, elastase, pepsin) rely on specific active-site geometries to bind the peptide backbone. The geminally disubstituted cyclopentane ring of c-AMCC creates a steric clash that prevents the peptide from entering the protease active site, extending the in vivo half-life from minutes to days[5].

-

Receptor Subtype Selectivity: By locking the peptide into a specific foldamer conformation, c-AMCC restricts the ligand from adopting the multiple conformations required to bind off-target receptors. This is heavily utilized in the design of highly selective GPCR ligands, antimicrobial peptides (AMPs), and Tau aggregation inhibitors[1][5].

Quantitative Data Summaries

Table 1: Physicochemical Profile of c-AMCC

| Parameter | Specification |

| Chemical Name | cis-2-Amino-2-methyl-cyclopentanecarboxylic acid |

| CAS Number (Free Base) | 756450-21-2 |

| CAS Number (HCl Salt) | 156292-34-1[4] |

| Molecular Formula | C |

| Molecular Weight | 143.18 g/mol (Free base) / 179.64 g/mol (HCl salt) |

| Stereocenter Classification | Quaternary |

Table 2: Comparative Conformational Impact of

| Amino Acid Residue | Backbone Flexibility | Primary Foldamer Motif | Protease Resistance |

| High (Unrestricted | Unstructured in short sequences | Low to Moderate | |

| trans-ACPC | Moderate (Restricted | 12-Helix | High |

| c-AMCC | Rigid (Restricted | Rigidified | Absolute |

References

-

Sigma-Aldrich Product Data : cis-2-amino-2-methyl-cyclopentanecarboxylic acid hydrochloride. Sigma-Aldrich.

-

Peptides Containing

-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry : ACS Publications. 1[1] -

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid : ACS Publications. 2[2]

-

(1R,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride : ChemScene.4[4]

Sources

A Technical Guide to Constraining Peptide Backbones with Non-Proteinogenic Amino Acids

Introduction: The Challenge and Opportunity of Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic agents, celebrated for their high selectivity and low intrinsic toxicity.[1] However, their clinical utility is often hampered by two significant liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1][2][3] An unstructured peptide in circulation is an easy target for proteases and may adopt numerous conformations, only one of which might be the bioactive form. This leads to a short plasma half-life and reduced potency, necessitating structural optimization for therapeutic viability.[1]

The incorporation of non-proteinogenic amino acids (npAAs)—those not found in the 22 naturally encoded amino acids—provides a powerful and versatile chemical toolbox to overcome these limitations.[1][2][3][4] By strategically replacing standard amino acids with npAAs, we can enforce specific conformational constraints on the peptide backbone. This pre-organization into a bioactive conformation can dramatically enhance proteolytic stability, receptor binding affinity, and overall pharmacokinetic properties.[1][2][3]

This guide provides an in-depth technical overview of the core principles and proven methodologies for utilizing npAAs to constrain peptide backbones, intended for researchers, scientists, and drug development professionals. We will explore the chemist's toolbox of constraining npAAs, detail the synthetic and analytical workflows, and examine the profound functional impact of these modifications on therapeutic potential.

Part 1: The Chemist's Toolbox: A Classification of Constraining npAAs

The selection of an npAA is a critical design choice directly influencing the resulting peptide's secondary structure. These building blocks can be broadly classified based on the type of constraint they impose.[5]

-

α,α-Disubstituted Amino Acids: These npAAs, such as the archetypal α-aminoisobutyric acid (Aib), feature two substituents on the α-carbon.[6][7][8] The steric hindrance imposed by the gem-dimethyl group of Aib severely restricts the allowable Ramachandran (φ, ψ) angles, strongly promoting the formation of helical structures, specifically 3₁₀- or α-helices.[6][8][9] This class is invaluable for stabilizing helical motifs crucial for many protein-protein interactions.[7][9]

-

β-Amino Acids: In these amino acids, the amine group is attached to the β-carbon, adding an extra carbon to the peptide backbone.[10][11] This seemingly simple change opens up a world of novel secondary structures, including various helices (10-helix, 12-helix, 14-helix) and stable sheet-like structures that are resistant to proteolysis.[11][12][13][14] The combination of α- and β-amino acids in α/β-peptides allows for the creation of unique folds with enhanced biological stability.[15]

-

N-Alkylated Amino Acids: The substitution of the amide proton with an alkyl group, most commonly a methyl group, eliminates a key hydrogen bond donor.[16] This modification disrupts canonical secondary structures like α-helices and β-sheets but can be used to favor specific turn conformations and increase membrane permeability.[16][17] N-methylation is a powerful tool for improving oral bioavailability and proteolytic resistance.[16]

-

Cyclic and Conformationally Locked Amino Acids: Incorporating cyclic structures, such as 4-aminopiperidine-4-carboxylic acid (Api), or other conformationally restricted side chains forces the backbone into a rigid and predictable orientation.[18][19] These are particularly useful for designing specific turns or mimicking protein loops with high fidelity.

Caption: Classification of common npAAs used for peptide backbone constraint.

Part 2: Synthesis and Incorporation: From Building Block to Peptide

The gold standard for incorporating npAAs into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS).[20][21][22][23] This methodology involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps.[23][24]

Experimental Protocol: Fmoc-SPPS of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing the sterically hindered Aib residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Aib-OH)

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate)[25]

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

-

Repeat with a fresh aliquot of deprotection solution for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Causality: For sterically hindered npAAs like Aib, coupling can be sluggish. Using a potent coupling reagent like HCTU or extending the coupling time (even double-coupling) is crucial for driving the reaction to completion.[9] A DIC/Oxyma protocol has also been shown to be highly efficient for coupling consecutive Aib residues.[25]

-

Drain and wash the resin with DMF (5 x 1 min).

-

Self-Validation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry).

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 3: Biophysical Characterization: Confirming the Constraint

Once synthesized, the conformational impact of the npAA must be empirically validated. A suite of biophysical techniques is employed to provide a comprehensive structural picture.[26][27]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful tool for assessing the secondary structure of peptides in solution.[26] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra.

-

α-Helices: Characterized by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. Aib-rich peptides are expected to show strong helical signatures.[9]

-

β-Sheets: Typically show a negative band around 218 nm and a positive band near 195 nm.

-

Random Coil: A strong negative band near 198 nm is indicative of an unstructured peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution, atomic-level information about the peptide's 3D structure in solution.[26][28] 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and identify through-space proximities between protons, which are then used to calculate a structural model. The chemical shifts of α-protons can also be indicative of secondary structure.

Data Summary: Expected Biophysical Signatures

| npAA Type | Dominant Constraint | Expected CD Signature | Key NMR Observables |

| Aib | α-Helix / 3₁₀-Helix | Negative bands at ~208 & 222 nm[9] | Sequential (i, i+1) NOEs, upfield Hα shifts |

| β-Amino Acids | Varies (e.g., 12-Helix) | Distinct spectra, often different from α-structures | Unique NOE patterns, larger Hα-Hβ couplings |

| D-Pro-Gly | Type II' β-Turn | Signature may resemble β-sheet or turn spectra | Strong NOE between Pro Hα and Gly NH |

| N-Alkylated | Turn / Disordered | Often resembles random coil, lacks strong features | Absence of amide proton, cis/trans isomerism |

Part 4: Functional Impact: The Therapeutic Advantages

The ultimate goal of constraining the peptide backbone is to improve its drug-like properties. The causal relationship between induced rigidity and therapeutic benefit is well-established.[1][2][3]

Enhanced Proteolytic Stability

Proteases recognize and cleave peptides at specific sequences, but this recognition is highly dependent on the peptide adopting a flexible, extended conformation. By locking the peptide into a tight, folded structure (e.g., a helix), npAAs can sterically hinder the protease's access to the cleavage site.[6] For example, the incorporation of Aib has been shown to retard trypsin cleavage by several orders of magnitude.[9]

Experimental Protocol: In Vitro Protease Stability Assay

This protocol provides a method to quantify the improvement in a peptide's stability against a common protease like trypsin.

Materials:

-

Peptide stock solution (native and npAA-modified)

-

Protease stock solution (e.g., Trypsin)

-

Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid)

-

RP-HPLC system

Methodology:

-

Reaction Setup: Prepare solutions of the native and npAA-modified peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

-

Reaction Initiation: Add the trypsin solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).[29] A "time zero" sample should be taken immediately and quenched.

-

Incubation: Incubate the reaction mixture at 37°C.[29]

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.[30]

-

Analysis: Analyze each time point sample by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for both the native and modified peptides. A significant increase in t₁/₂ for the npAA-containing peptide demonstrates enhanced stability.

Caption: Causal relationship between backbone constraint and improved therapeutic properties.

Enhanced Receptor Binding and Selectivity

By constraining a peptide into its bioactive conformation, the entropic penalty upon binding to its target receptor is significantly reduced.[6] The peptide does not need to "waste" energy adopting the correct shape; it is already pre-organized for optimal interaction. This often translates into a substantial increase in binding affinity (lower Kᵢ or IC₅₀ values) and can also enhance selectivity for the target receptor over related off-targets.

Case Study Data: Impact of Aib on Stability and Potency

| Peptide | Sequence | Protease Half-Life (t₁/₂) | Receptor Binding (IC₅₀) |

| Native Peptide | Ac-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-Pen-Glu | ~1 min (Trypsin)[9] | 13.5 µM[9] |

| Aib-Modified | Ac-Glu-Thr-Aib-Aib-Asp-Aib-Aib-Aib-Aib-Aib-Pen-Glu | >300 min (Trypsin)[9] | 5.2 µM[9] |

Data synthesized from Banerjee et al. (2002) for illustrative purposes.

Conclusion

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. By moving beyond nature's 22 building blocks, scientists can exert precise control over the conformational landscape of a peptide. This control directly translates into tangible therapeutic benefits, including dramatically enhanced proteolytic stability and receptor affinity. The methodologies outlined in this guide—from rational design and synthesis to biophysical validation and functional assessment—provide a robust framework for harnessing the power of npAAs to develop next-generation peptide therapeutics with superior drug-like properties.

References

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1197-1213. [Link]

-

Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

-

LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

-

Oda, S., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6432-6438. [Link]

-

Gentilucci, L., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock. [Link]

-

Baird, E. E., & Dervan, P. B. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 463-470. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

-

European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. European Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

-

Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734. [Link]

-

Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

-

JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. [Link]

-

Ding, Y., et al. (2020). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]

-

Misawa, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

-

Hinds, T. R., & Welsh, W. J. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]

-

Góngora-Benítez, M., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

-

Hilaris. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

-

Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

-

Hinds, T. R., & Welsh, W. J. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]

-

Lai, X., et al. (2021). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]

-

Murakami, Y., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. RSC Publishing. [Link]

-

Balaram, P. (1999). Non-protein amino acids in peptide design. ResearchGate. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Conibear, A. C., et al. (2018). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

- Collins, J., & O'Brien, J. (n.d.). Solid phase peptide synthesis methods and associated systems.

-

Balaram, P. (2002). Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. SpringerLink. [Link]

-

Shapiro, A. B. (2016). Answer to "How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?". ResearchGate. [Link]

-

Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

-

Misawa, T., et al. (2025). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biophysical characterizations of the NMR samples. (a) CD spectra for... ResearchGate. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. G-Biosciences. [Link]

-

Ishida, H., et al. (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

-

Vimta Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. Vimta Labs. [Link]

-

Lee, M. R., & Gellman, S. H. (2011). Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. PMC. [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. lifetein.com [lifetein.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 9. isw3.naist.jp [isw3.naist.jp]

- 10. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 11. Beta-peptide - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. digital.csic.es [digital.csic.es]

- 22. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 23. bachem.com [bachem.com]

- 24. peptide.com [peptide.com]

- 25. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 26. biopharmaspec.com [biopharmaspec.com]

- 27. vimta.com [vimta.com]

- 28. Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

Solubility Profile of cis-2-Amino-2-methyl-cyclopentanecarboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid (CAS: 756450-21-2) is a sterically hindered, unnatural alicyclic amino acid. In modern drug development, it is increasingly utilized as a structural rigidifier in the synthesis of advanced therapeutics, including camptothecin conjugates[1] and as a critical structural component in the formulation of specialized pro-resolving mediator (SPM) salts[2].

Despite its utility, processing this compound presents significant chemical engineering challenges. Its zwitterionic nature combined with a bulky, hydrophobic cyclopentyl-methyl core creates a complex solubility profile in organic solvents. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, predictive modeling, and a self-validating experimental protocol for mapping its solubility profile.

Physicochemical Architecture & Solvation Thermodynamics

The solubility behavior of amino acids is governed by a delicate thermodynamic balance: the constant hydrophilic effect of the α-amino carboxylic acid moiety versus the independent hydrophobic interactions of the side chain[3].

For cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, the physicochemical architecture is defined by three competing factors:

-

Zwitterionic Lattice Energy: In the solid state, the molecule exists as a zwitterion (

/ -

Steric Hindrance: The

-methyl group restricts the rotational freedom of the amine, subtly altering its -

Hydrophobic Cavity Formation: The cyclopentane ring drastically increases the hydrophobic accessible surface area (ASA). To dissolve, the solvent must form a cavity large enough to accommodate this bulky ring, which is energetically unfavorable in highly polar solvents like pure water.

Fig 1. Thermodynamic drivers of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid solvation.

Solubility Profiling in Pure and Binary Organic Solvents

Because of the conflicting solubility requirements of the zwitterion (which demands a high dielectric constant) and the cyclopentyl ring (which demands lipophilicity), pure solvents are generally ineffective.

Pure Organic Solvents

In pure aprotic solvents (e.g., dichloromethane, hexane) and pure protic organic solvents (e.g., absolute ethanol, methanol), the solubility of the compound is exceptionally low. The organic solvent cannot overcome the strong intermolecular electrostatic interactions of the zwitterionic crystal lattice.

Binary Aqueous-Organic Mixtures

Binary aqueous-organic solvent mixtures are frequently employed to optimize the solubility of amino acids, and their solubility profiles can be mathematically represented using the Jouyban-Acree model[4]. In mixed water-ethanol solutions, the solubility of amino acids with bulky aliphatic side chains typically decreases as the organic fraction increases, though co-solvency effects can create non-linear solubility curves[5].

Water effectively solvates the ionic charges via ion-dipole interactions, while the organic co-solvent (e.g., ethanol or isopropanol) lowers the overall polarity of the medium, reducing the energetic penalty of solvating the hydrophobic cyclopentane ring.

Experimental Methodology: Self-Validating Protocol

To accurately determine the solubility profile of this compound for scale-up synthesis, a robust, self-validating methodology is required. Standard ninhydrin assays are prone to false positives with cyclic amino acids; therefore, Ultra-Performance Liquid Chromatography (UPLC) coupled with Evaporative Light Scattering Detection (ELSD) is mandated due to the lack of a strong UV chromophore on the cyclopentane ring[5].

Protocol: Isothermal Gravimetric-UPLC Solubility Determination

Causality Focus: Gravimetric analysis provides the absolute mass dissolved but fails to detect solvent-induced degradation or stereoisomeric shifts. Coupling this with UPLC-ELSD ensures that the quantified mass corresponds exclusively to the intact cis-isomer, providing a closed, self-validating data loop.

-

Solvent System Preparation: Prepare binary mixtures of Ethanol/Water (from 0% to 100% v/v ethanol) using volumetric flasks to ensure precise mole fractions.

-

Saturation & Equilibration: Add an excess of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid to 10 mL of each solvent system in sealed borosilicate glass vials. (Reasoning: Borosilicate prevents ion leaching which could alter the pH and inadvertently shift the zwitterionic equilibrium).

-

Isothermal Agitation: Agitate vials at 298.15 K (25°C) ± 0.1°C for 48 hours. (Reasoning: 48 hours is required to overcome the high activation energy of dissolution for sterically hindered alicyclic crystal lattices, ensuring true thermodynamic equilibrium).

-

Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Orthogonal Quantification:

-

Aliquot 1: Evaporate to dryness under vacuum and determine mass gravimetrically.

-

Aliquot 2: Dilute with mobile phase and analyze via UPLC-ELSD to confirm isomeric purity and exact concentration.

-

Fig 2. Self-validating isothermal workflow for alicyclic amino acid solubility determination.

Quantitative Data Summary

The table below summarizes the modeled solubility profile of the zwitterionic form of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid at 298.15 K. (Note: Values are representative baseline estimates derived from Jouyban-Acree modeling of homologous highly-lipophilic alicyclic amino acids).

| Solvent System (v/v) | Mole Fraction Organic ( | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| 100% Water | 0.00 | 45.2 | Ion-dipole (Zwitterion stabilization) |

| 25% EtOH / 75% Water | 0.08 | 32.5 | Co-solvency (Hydrophobic cavity matching) |

| 50% EtOH / 50% Water | 0.23 | 18.1 | Diminished dielectric constant |

| 75% EtOH / 25% Water | 0.47 | 6.4 | Organic solvation of cyclopentyl ring |

| 100% Ethanol | 1.00 | 1.2 | Weak hydrogen bonding |

Engineering Note: To drastically increase solubility in pure organic solvents for synthesis purposes, the compound must be converted from its zwitterionic state into a salt (e.g., cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride, CAS: 156292-34-1), which disrupts the lattice energy and allows for dissolution in polar aprotic/protic organic mixtures.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island.[Link]

-

Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Pharmazie, 61(9): 789-792. [Link]

-

Wageningen University & Research (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data.[Link]

- Google Patents (2024).

- Google Patents (2020).

Sources

- 1. WO2024130161A2 - Novel camptothecin derivatives and conjugates thereof - Google Patents [patents.google.com]

- 2. US20200179521A1 - Compositions and methods relating to salts of specialized pro-resolving mediators - Google Patents [patents.google.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. scispace.com [scispace.com]

- 5. research.wur.nl [research.wur.nl]

Methodological & Application

Stereoselective Synthesis of cis-2-Amino-2-methyl-cyclopentanecarboxylic Acid: A Practical Guide

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide for the stereoselective synthesis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid. Such cyclic quaternary amino acids are of significant interest in medicinal chemistry and drug development as they can induce specific secondary structures in peptides, enhancing metabolic stability and receptor affinity.[1][2] This guide presents two robust synthetic strategies: a diastereoselective Strecker synthesis and a chiral auxiliary-mediated alkylation. Each section offers a theoretical rationale, a detailed step-by-step protocol, and expected outcomes, designed for practical application in a research setting.

Introduction: The Significance of Constrained Amino Acids

The precise control of peptide and protein conformation is a central goal in drug discovery. Natural peptides often suffer from drawbacks such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and selectivity. Incorporating α,α-disubstituted amino acids, like cis-2-Amino-2-methyl-cyclopentanecarboxylic acid, into a peptide sequence severely restricts the conformational freedom of the backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to a biological target and improving its resistance to enzymatic degradation.[3]

The primary challenge in synthesizing these molecules lies in the creation of a chiral quaternary carbon center with high stereocontrol.[4] This guide details two field-proven methodologies to achieve this, providing researchers with reliable pathways to access this valuable building block for advanced peptide design and foldamer chemistry.

Strategic Overview: Asymmetric Synthesis Pathways

The construction of the target molecule requires the stereocontrolled installation of both an amino and a methyl group at the C2 position of a cyclopentanecarboxylic acid scaffold, with a cis relationship between the amino group and the C1 carboxylate. Two primary strategies have proven effective:

-

Diastereoselective Strecker Synthesis: This classical multicomponent reaction can be adapted for asymmetry by using a chiral amine.[5][6][7] The chiral amine first condenses with 2-methylcyclopentanone to form a chiral imine, which then directs the nucleophilic attack of a cyanide source from the less sterically hindered face, establishing the crucial stereocenter.

-

Chiral Auxiliary-Mediated Alkylation: This method involves covalently attaching a chiral auxiliary to a substrate to direct a subsequent diastereoselective reaction.[8][9] For this target, a chiral auxiliary can be appended to a 2-aminocyclopentanecarboxylic acid precursor to guide the stereoselective introduction of the α-methyl group.

Featured Protocol: Diastereoselective Strecker Synthesis

This approach is often favored for its operational simplicity and the directness with which it builds the core structure from a readily available cyclic ketone.

Principle of the Method

The synthesis begins with the condensation of 2-methylcyclopentanone with a chiral amine, such as (R)-α-phenylethylamine, to form a diastereomeric mixture of imines. Under thermodynamic control, one imine diastereomer typically predominates. The subsequent addition of a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) occurs preferentially to one face of the imine, guided by the chiral auxiliary. The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid, and the chiral auxiliary is removed via hydrogenolysis to yield the target amino acid.[5][10]

Experimental Workflow

Caption: Workflow for Diastereoselective Strecker Synthesis.

Detailed Step-by-Step Protocol

Materials:

-

2-Methylcyclopentanone

-

(R)-(+)-α-Phenylethylamine

-

Titanium(IV) chloride (TiCl₄)

-

Trimethylsilyl cyanide (TMSCN)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Chiral Imine Formation:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (100 mL) and cool to 0 °C.

-

Slowly add TiCl₄ (1.1 eq) via syringe, followed by (R)-(+)-α-phenylethylamine (1.0 eq).

-

Stir the resulting slurry for 15 minutes.

-

Add 2-methylcyclopentanone (1.0 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor imine formation by TLC or GC-MS.

-

-

Diastereoselective Cyanide Addition:

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add TMSCN (1.2 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 8-12 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing via GC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate diastereomers if necessary.

-

-

Hydrolysis of the α-Aminonitrile:

-

Combine the purified α-aminonitrile with concentrated HCl (10 volumes).

-

Heat the mixture to reflux (approx. 110 °C) for 12-18 hours until TLC or LC-MS indicates complete conversion to the carboxylic acid.

-

Cool the mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt still bearing the phenylethyl group.

-

-

Removal of the Chiral Auxiliary (Hydrogenolysis):

-

Dissolve the crude amino acid hydrochloride in methanol (10 volumes).

-

Add 10% Pd/C catalyst (10 mol %).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 50 psi) and stir vigorously at room temperature for 12-24 hours.

-